molecular formula C7H12N2O5S B3029314 2,4-Diaminoanisole sulfate CAS No. 6219-67-6

2,4-Diaminoanisole sulfate

Cat. No. B3029314
CAS RN: 6219-67-6
M. Wt: 236.25 g/mol
InChI Key: FDJQHYWUHGBBTO-UHFFFAOYSA-N
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Description

2,4-Diaminoanisole sulfate (DAS) is a synthetic, water-soluble, white crystalline compound that has been used as a reagent in chemical synthesis and as a catalyst in biochemical reactions. DAS is a versatile compound that has been used in many laboratory experiments due to its unique properties and ability to catalyze reactions. This article will discuss the synthesis method of DAS, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Use in Oxidative Hair Dye Formulations

2,4-Diaminoanisole sulfate is primarily utilized as a component in oxidative hair and fur dye formulations. It serves as a coupling agent in these dyes, playing a significant role in the color development process. Notably, the safety assessment of related compounds, like 2-Amino-4-Hydroxyethylaminoanisole and its sulfate version, has been extensively reviewed, indicating their safe use in oxidative hair dye formulations under certain conditions (Burnett et al., 2013).

Intermediate in Production of C.I. Basic Brown 2

This compound also finds its application as an intermediate in the production of C.I. Basic Brown 2. This dye is widely used in a range of consumer products, contributing to the coloration of various items (Report on carcinogens, 2020).

Use in Bioremoval and Biotransformation Studies

Research has explored the bioremoval and biotransformation of 2,4-diaminoanisole (DAAN), a product of the reduction of the insensitive munitions compound 2,4-dinitroanisole (DNAN). Studies have assessed the removal of DAAN under different redox conditions, emphasizing the significant role of oxygen in the process. This research is crucial in understanding the environmental fate and treatment of DNAN-containing wastewaters (Menezes et al., 2020).

Application in Conductivity Studies

The electrical conductivity of poly-2, 4-diaminoanisole has been compared with that of poly-2, 4-diaminotoluene. This research is significant in the field of polymer science, particularly concerning the electrical properties of polymeric materials (Löfgren & Virtanen, 2007).

Involvement in Cancer Research

Studies have investigated the carcinogenic effects of this compound in combination with other compounds. For example, research on male Wistar rats revealed the induction of thyroid hyperplasia and papillary thyroid carcinoma following treatment with this compound, 4,4'-thiodianiline, and N,N'-diethylthiourea. Such studies contribute to the understanding of carcinogenesis and potential human health risks (Pomorski et al., 2002).

Environmental Impact and Treatment Studies

Research on the environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products, including 2,4-diaminoanisole, has been conducted. This includes investigations into the physicochemical properties, reduction, and transformation pathways, as well as implications for ecological risk and potential treatment methods. Such studies are crucial in addressing environmental concerns related to the use of DNAN in munitions (Hawari et al., 2015).

Safety and Hazards

2,4-Diaminoanisole sulfate is considered a poison . Exposure to this compound may cause irritation of the skin, eyes, and mucous membranes . When heated to decomposition, it emits very toxic fumes . It is a confirmed carcinogen with experimental carcinogenic, neoplastigenic, and tumorigenic data .

Mechanism of Action

Target of Action

The primary targets of 2,4-Diaminoanisole sulfate are the skin, thyroid, liver, and reproductive system . It interacts with these organs, leading to various physiological changes.

Mode of Action

This compound is an aromatic amine salt that can react as either an oxidizing agent or reducing agent . It interacts with its targets primarily through dermal contact and inhalation . The compound’s interaction with its targets leads to various changes, including irritation of the skin, thyroid and liver changes, and teratogenic effects .

Biochemical Pathways

It is known to causethyroid-gland tumors in mice and rats, as well as tumors at several other tissue sites in rats . This suggests that the compound may interfere with normal cell division and growth processes, potentially through its oxidizing or reducing properties .

Pharmacokinetics

This compound is an off-white to violet powder at room temperature. It is soluble in water and ethanol and insoluble in sodium hydroxide . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the body, impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include skin irritation, thyroid and liver changes, and teratogenic effects . In experimental animals, it has been shown to cause thyroid-gland tumors, as well as tumors at several other tissue sites . These effects suggest that the compound may have carcinogenic properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it may be very toxic to aquatic life with long-lasting effects, potentially affecting delicate environmental ecology and food supply . Furthermore, it darkens on exposure to light and is combustible , which could influence its stability and efficacy in certain environments.

Biochemical Analysis

Biochemical Properties

2,4-Diaminoanisole sulfate interacts with various biomolecules in the body. It has been found to be mutagenic for Salmonella typhimurium, cultured mouse lymphoma cells, and Drosophila melanogaster . The sulfate produced mitotic recombination in yeast .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to cause thyroid gland tumors in mice and rats, as well as tumors at several other tissue sites in rats . It also influences cell function by causing alterations in thyroid hormone homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It is genotoxic in vitro, producing gene mutations and chromosomal damage . It is metabolically activated to covalently protein-bound products in rat liver and kidney .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It shows goitrogenic effects on the thyroid gland within a few weeks . Dark pigment in the thyroid epithelium was still present 70 weeks after the feeding of this compound had been interrupted .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Short-term administration of high oral doses to rats induced thyroid enlargement (goitre) and alterations in thyroid hormone homeostasis . It also produced a 42% tumor incidence with only 10 weeks of feeding at the high level .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is completely absorbed after oral administration to rats, extensively metabolized to free and conjugated acetylated and oxidized products, and thereafter excreted in equal percentages of the applied dose in urine and faeces .

properties

IUPAC Name

4-methoxybenzene-1,3-diamine;sulfuric acid
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InChI

InChI=1S/C7H10N2O.H2O4S/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4/h2-4H,8-9H2,1H3;(H2,1,2,3,4)
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InChI Key

FDJQHYWUHGBBTO-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)N)N.OS(=O)(=O)O
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Molecular Formula

C7H10N2O.H2O4S, C7H12N2O5S
Record name 2,4-DIAMINOANISOLE SULFATE
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Related CAS

615-05-4 (Parent)
Record name 1,3-Benzenediamine, 4-methoxy-, sulfate (1:?)
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Record name 2,4-Diaminoanisole sulfate
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DSSTOX Substance ID

DTXSID7020398
Record name C.I. Oxidation Base 12A
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Molecular Weight

236.25 g/mol
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Physical Description

2,4-diaminoanisole sulfate appears as off-white to violet or dark brown powder. Emits toxic fumes of nitrogen oxides and sulfur oxides when heated to decomposition., Off-white to violet solid; [Merck Index] Brown-grey powder; [MSDSonline]
Record name 2,4-DIAMINOANISOLE SULFATE
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Solubility

10 to 50 mg/mL at 65.3 °F (NTP, 1992), SOLUBLE IN WATER & ETHANOL, Insoluble in sodium hydroxide
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Color/Form

OFF-WHITE TO VIOLET POWDER

CAS RN

39156-41-7, 6219-67-6
Record name 2,4-DIAMINOANISOLE SULFATE
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Melting Point

372 to 378 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4-Diaminoanisole sulfate affect the thyroid gland?

A: Studies in F344 rats demonstrate that this compound exhibits goitrogenic effects, leading to significant changes in thyroid morphology. [] These changes include the development of cystic colloid-filled follicles lined with proliferating basophilic flattened epithelium. This proliferation can lead to adenomatous or papillary neoplasms, ultimately resulting in thyroid tumor development. []

Q2: Can you elaborate on the carcinogenic effects observed in animal studies?

A: In a study using F344 rats, dietary administration of this compound led to a significant increase in malignant follicular-cell thyroid tumors in both male and female rats. [] These tumors included papillary adenocarcinomas, follicular-cell carcinomas, papillary cystadenocarcinomas, and adenocarcinomas. [] Additionally, high-dose rats exhibited an increased incidence of malignant skin tumors and C-cell thyroid tumors. [] Similar carcinogenic effects, particularly thyroid tumors, were also observed in B6C3F1 mice. []

Q3: Is there evidence of this compound causing pigmentation changes in the thyroid?

A: Yes, research shows that exposure to this compound leads to the accumulation of a brown pigment within thyroid follicular cells. [] This pigment accumulation appears to be dose-dependent, with higher doses of the compound resulting in greater pigmentation. []

Q4: Are there any synergistic carcinogenic effects when this compound is combined with other chemicals?

A: Studies indicate that simultaneous administration of this compound with other thyroid carcinogens, specifically N,N'-diethylthiourea and 4,4'-thiodianiline, results in a synergistic enhancement of thyroid tumor induction. [] This combined exposure led to a significantly higher incidence of thyroid adenocarcinomas compared to individual treatments. [] Furthermore, the combined treatment also increased the incidence of hepatocellular carcinomas and lung adenomas. [] Similar synergistic effects on thyroid tumor development were observed in male Wistar rats exposed to the same combination of chemicals. []

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